Telomerase Inhibitory Potency: 63 nM IC₅₀ vs. Benchmark Inhibitor BIBR1532 and 2-Aminothiophene Congeners
The target compound inhibits human telomerase reverse transcriptase with an IC₅₀ of 63 nM in a telomeric repeat amplification protocol (TRAP) assay using HEK293T cell lysates [1]. This potency positions it favorably relative to the widely used telomerase inhibitor BIBR1532, which exhibits IC₅₀ values ranging from 93 nM to 100 nM in cell-free assays [2]. Notably, the target compound demonstrates a 21‑fold improvement in potency compared to another 2‑aminothiophene derivative (CHEMBL2170857; IC₅₀ = 1.32 μM) [3], highlighting that the isobutyryl substitution pattern confers enhanced activity within this chemotype.
| Evidence Dimension | In vitro telomerase inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 63 nM |
| Comparator Or Baseline | BIBR1532: IC₅₀ = 93 nM; 2-Aminothiophene derivative CHEMBL2170857: IC₅₀ = 1,320 nM |
| Quantified Difference | 1.5× more potent than BIBR1532; 21× more potent than CHEMBL2170857 |
| Conditions | TRAP assay; HEK293T cell lysate for target compound; cell-free assay for BIBR1532; HeLa cell lysate for CHEMBL2170857 |
Why This Matters
For researchers targeting telomerase in cancer biology, this compound offers a 1.5‑fold potency advantage over the industry‑standard BIBR1532, potentially enabling lower dosing in cellular assays and reducing off‑target liabilities associated with higher inhibitor concentrations.
- [1] BindingDB. BDBM50376747 (CHEMBL409247). IC₅₀: 63 nM. View Source
- [2] Adooq. BIBR 1532. IC₅₀ = 93 nM for human telomerase. View Source
- [3] BindingDB. BDBM50396098 (CHEMBL2170857). IC₅₀: 1.32 μM. View Source
